molecular formula C14H12FN5O B12623565 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-71-8

4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12623565
CAS No.: 917759-71-8
M. Wt: 285.28 g/mol
InChI Key: VYPAKCRTJUETPH-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a chemical compound that belongs to the pyridopyrimidine class.

Preparation Methods

The synthesis of 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.

    Condensation Reaction: The pyridine derivative undergoes a condensation reaction with the pyrimidine derivative under controlled conditions.

    Ethoxylation: The intermediate product is then subjected to ethoxylation to introduce the ethoxy group.

    Fluorination: Finally, the fluoropyridinyl group is introduced through a fluorination reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific kinases, particularly MAP4K4. This kinase is a serine/threonine kinase that plays a role in various biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting MAP4K4, the compound can modulate these processes, potentially leading to therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Properties

CAS No.

917759-71-8

Molecular Formula

C14H12FN5O

Molecular Weight

285.28 g/mol

IUPAC Name

4-ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C14H12FN5O/c1-2-21-13-11-10(19-14(16)20-13)6-5-9(18-11)8-4-3-7-17-12(8)15/h3-7H,2H2,1H3,(H2,16,19,20)

InChI Key

VYPAKCRTJUETPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(N=CC=C3)F)N

Origin of Product

United States

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